molecular formula C9H13N3O2 B12229644 4-(6-Methoxypyrimidin-4-yl)morpholine

4-(6-Methoxypyrimidin-4-yl)morpholine

Cat. No.: B12229644
M. Wt: 195.22 g/mol
InChI Key: ZWQPDNRTDRQMRJ-UHFFFAOYSA-N
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Description

4-(6-Methoxypyrimidin-4-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a methoxypyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both morpholine and pyrimidine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxypyrimidin-4-yl)morpholine typically involves the nucleophilic substitution reaction of a chloropyrimidine derivative with morpholine. One common method includes the following steps:

    Starting Material: 2,4-dichloro-6-methoxypyrimidine.

    Reaction: The chloropyrimidine is reacted with an excess of morpholine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Conditions: The reaction mixture is heated to reflux for several hours to ensure complete substitution.

    Product Isolation: The product is then isolated by filtration, followed by purification using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxypyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The morpholine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

    Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, leading to partially or fully reduced products.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    N-Substituted Morpholine Derivatives: Formed through nucleophilic substitution.

    N-Oxides: Formed through oxidation reactions.

    Reduced Pyrimidine Derivatives: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of 4-(6-Methoxypyrimidin-4-yl)morpholine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in inflammatory pathways . The compound’s structure allows it to form hydrophobic interactions with active sites of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methoxypyrimidin-4-yl)morpholine is unique due to the presence of both a methoxy group and a morpholine ring attached to the pyrimidine core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various synthetic and medicinal applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-(6-methoxypyrimidin-4-yl)morpholine

InChI

InChI=1S/C9H13N3O2/c1-13-9-6-8(10-7-11-9)12-2-4-14-5-3-12/h6-7H,2-5H2,1H3

InChI Key

ZWQPDNRTDRQMRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCOCC2

Origin of Product

United States

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